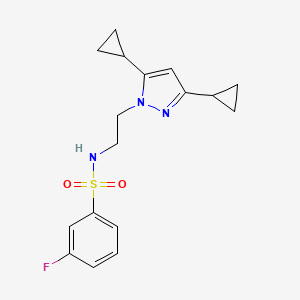

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-fluorobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

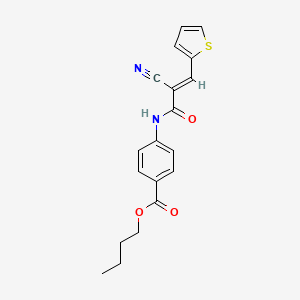

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-fluorobenzenesulfonamide, also known as DCPA-FB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. In

Applications De Recherche Scientifique

Catalytic Applications

One study explores the reactivity of pyrazole derivatives in palladium-catalyzed direct arylations. These compounds, which include structural motifs similar to N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-fluorobenzenesulfonamide, were successfully employed in regioselective C4-arylations without the decomposition of the cyclopropyl unit. This catalytic process tolerates a wide variety of functional groups, highlighting the versatility of pyrazole derivatives in synthetic chemistry (Sidhom et al., 2018).

Medicinal Chemistry and Biological Applications

Synthesis and Characterization for Therapeutic Applications

Another research area involves the synthesis and characterization of celecoxib derivatives, including compounds structurally related to this compound, as potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These studies highlight the compound's versatility in drug development, emphasizing its potential in addressing a range of health conditions (Küçükgüzel et al., 2013).

Anticancer and Enzyme Inhibition

Further investigations into sulfonamide derivatives, including those related to the chemical , have demonstrated their effectiveness as selective inhibitors of human carbonic anhydrase isoforms IX and XII, offering a promising approach for anticancer drug development (Gul et al., 2018).

Synthetic Methodology Development

Research also encompasses the development of synthetic methodologies utilizing compounds like this compound for the preparation of fluorinated pyrazole derivatives. These compounds have potential applications in developing new herbicides, demonstrating the broad utility of this chemical class in agriculture (Morimoto et al., 1990).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 5-amino-pyrazoles, have been found to be versatile synthetic building blocks in the synthesis of remarkable organic molecules with diverse functionalities . These compounds are often used in the development of new drugs .

Mode of Action

It’s known that pyrazole derivatives can interact with various biological targets, leading to a wide range of pharmacological activities .

Biochemical Pathways

It’s known that pyrazole derivatives can affect a variety of biochemical pathways, leading to their broad range of biological and pharmacological activities .

Pharmacokinetics

A compound with a similar structure was found to have very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization .

Result of Action

It’s known that pyrazole derivatives can have a wide range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Propriétés

IUPAC Name |

N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-3-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3O2S/c18-14-2-1-3-15(10-14)24(22,23)19-8-9-21-17(13-6-7-13)11-16(20-21)12-4-5-12/h1-3,10-13,19H,4-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYIGLEWETUQQJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNS(=O)(=O)C3=CC=CC(=C3)F)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Methylphenyl)methyl]pyrazolidin-3-one](/img/structure/B2821756.png)

![2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2821759.png)

![3-[[1-(Cyclopentylmethyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2821766.png)

![8-fluoro-2-(7-methoxybenzofuran-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2821767.png)

![Methyl 3-{[4-(diphenylmethyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2821769.png)

![7-(1,3-Benzodioxol-5-yl)-2-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2821771.png)

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2821772.png)